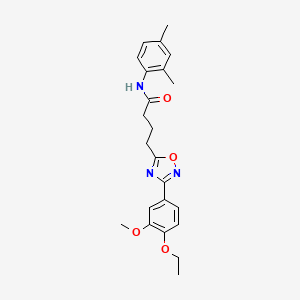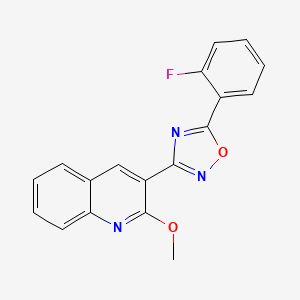
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate, also known as HMDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in scientific research.
作用機序
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. For example, in cancer cells, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In fungi and bacteria, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate vary depending on the application. In cancer cells, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi and bacteria, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit cell wall synthesis, leading to cell death. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been used as a building block for the synthesis of new materials with improved properties.
実験室実験の利点と制限
The advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate include its toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate. In medicinal chemistry, further studies are needed to optimize the structure of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate for improved anticancer, antifungal, and antibacterial properties. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate can be used as a building block for the synthesis of new materials with tailored properties. In biochemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate can be further studied as a fluorescent probe for the detection of metal ions. Overall, the potential applications of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate make it a promising compound for further research.
合成法
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate involves a multi-step process, starting with the reaction of 2-hydroxy-6-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of acetic acid to form the final product, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate. The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been optimized to yield high purity and high yield.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to have anticancer, antifungal, and antibacterial properties. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been used as a building block for the synthesis of new materials with improved properties. In biochemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-4-6-16-14(8-12)9-15(19(22)21-16)11-26-20(23)13-5-7-17(24-2)18(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSORMGQJFTNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)
